2,3-Dihydroamentoflavone 7,4'-dimethyl ether
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Overview
Description
2,3-Dihydroamentoflavone 7,4’-dimethyl ether is a biflavonoid compound that can be isolated from the aerial parts of the plant Selaginella delicatula . This compound has shown cytotoxic properties against certain cancer cell lines, such as P-388 and HT-29 . It is part of the flavonoid family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroamentoflavone 7,4’-dimethyl ether can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic route typically involves the methylation of hydroxyl groups on the flavonoid backbone. Specific reaction conditions, such as the use of methylating agents like dimethyl sulfate or methyl iodide, and the presence of a base like potassium carbonate, are crucial for the successful synthesis of this compound .
Industrial Production Methods
The extraction process may include solvent extraction followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroamentoflavone 7,4’-dimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
2,3-Dihydroamentoflavone 7,4’-dimethyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of biflavonoids and their derivatives.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether involves its interaction with cellular targets that lead to cytotoxic effects. It is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting cellular pathways and causing oxidative stress . The exact molecular targets and pathways are still under investigation, but its ability to inhibit cell proliferation is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
- Robustaflavone 4’,4’‘’-dimethyl ether
- 2,3-Dihydroamentoflavone 7,4’,7’'-trimethyl ether
- 2’‘,3’'-Dihydroisocryptomerin 7-methyl ether
Uniqueness
2,3-Dihydroamentoflavone 7,4’-dimethyl ether is unique due to its specific methylation pattern, which influences its biological activity and chemical properties. Compared to similar compounds, it has shown distinct cytotoxic effects against certain cancer cell lines, making it a valuable compound for further research .
Properties
Molecular Formula |
C32H24O10 |
---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C32H24O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1 |
InChI Key |
FADCDEPVRJSRTJ-MHZLTWQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
Origin of Product |
United States |
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